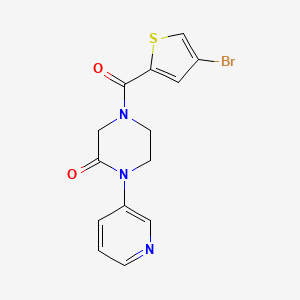

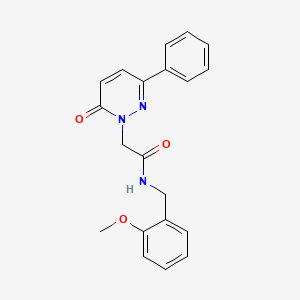

![molecular formula C20H16N4O2S2 B2437903 N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide CAS No. 941984-84-5](/img/structure/B2437903.png)

N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions and processes used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the mechanism, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It also includes understanding its stability, reactivity, and other chemical properties .Scientific Research Applications

Antibacterial and Antifungal Properties : A study by Senthilkumar, Umarani, and Satheesh (2021) synthesized a similar compound and tested its antibacterial and antifungal activities. The compound showed significant activity against bacteria such as Staphylococcus aureus, Klebsiella pneumonia, and Escherichia coli, and fungi like Candida albicans and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021).

Anticancer Activity : Ravinaik et al. (2021) designed and synthesized derivatives of benzothiazole, including compounds structurally similar to N-(4-{[(4-methyl-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide, and evaluated them for anticancer activity. These compounds showed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Supramolecular Gelators : Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. They found that certain derivatives displayed stable gelation behavior towards ethanol/water and methanol/water mixtures (Yadav & Ballabh, 2020).

Synthesis of New Derivatives : The synthesis of new derivatives of benzothiazole, including compounds structurally related to the given compound, was reported by Eshghi et al. (2019). They evaluated these compounds for anti-tumor activity against various cell lines and found significant cytotoxicity for certain compounds (Eshghi, Eshkil, Saljooghi, & Bakavoli, 2019).

Diuretic Activity : A study by Yar and Ansari (2009) synthesized derivatives of benzothiazole and screened them for diuretic activity. Among the series, a specific derivative was found to be most promising (Yar & Ansari, 2009).

Corrosion Inhibition : Nayak and Bhat (2023) synthesized benzothiazole derivatives and investigated their corrosion inhibition effect. They found significant corrosion inhibition efficiency in certain derivatives (Nayak & Bhat, 2023).

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to inhibit the non-receptor tyrosine kinase itk , a component of the T-cell receptor signalling cascade .

Mode of Action

Benzothiazole derivatives have been known to exhibit anti-inflammatory properties . They inhibit cyclooxygenases (COX-1, COX-2) enzymes , which are key players in the inflammatory response.

Biochemical Pathways

The compound likely affects the biochemical pathways related to inflammation. By inhibiting COX-1 and COX-2 enzymes, it can potentially reduce the production of prostaglandins, which are mediators of inflammation .

Result of Action

The compound, as part of the benzothiazole derivatives, has been reported to exhibit anti-inflammatory activity . It can potentially reduce inflammation by inhibiting the activity of COX-1 and COX-2 enzymes .

Safety and Hazards

Future Directions

Biochemical Analysis

Biochemical Properties

It has been reported that benzothiazole derivatives exhibit anti-inflammatory properties . They have shown to inhibit the cyclooxygenase (COX) enzymes, which are key enzymes in the inflammatory response .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . These activities suggest that they may influence cell function by interacting with cellular pathways involved in cell growth and division .

Molecular Mechanism

It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

properties

IUPAC Name |

N-[4-[2-[(4-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S2/c1-12-6-5-9-15-17(12)23-20(28-15)22-16(25)10-14-11-27-19(21-14)24-18(26)13-7-3-2-4-8-13/h2-9,11H,10H2,1H3,(H,21,24,26)(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFQIPDCLUCVGJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

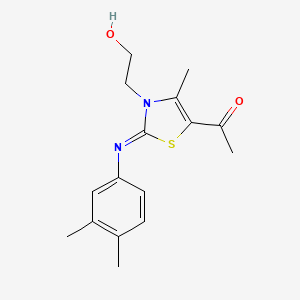

![(4-((4-Bromophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2437824.png)

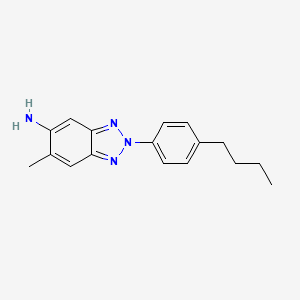

![N-(3-acetylphenyl)-2-[(4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2437832.png)

![5,6,8,9-Tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepin-3-ylmethanamine;dihydrochloride](/img/structure/B2437833.png)

![1-butyl-5-(2-chlorophenyl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2437834.png)

![N-[1-(2-Methylcyclopropyl)-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2437836.png)

![(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid](/img/structure/B2437838.png)

![2-(Benzylthio)-5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2437841.png)